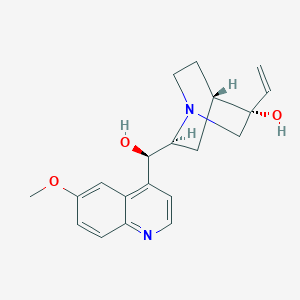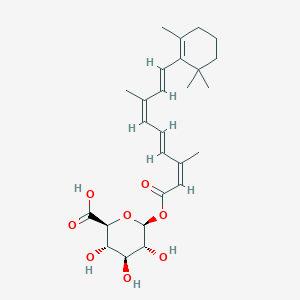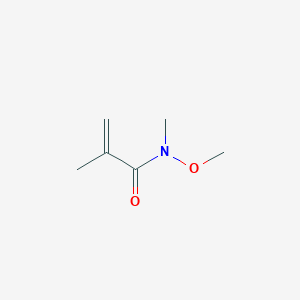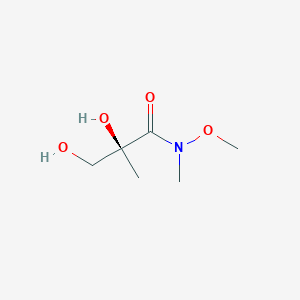
(R)-(+)-1-(Pentafluorophenyl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-(+)-1-(Pentafluorophenyl)ethanol involves enantioselective synthesis and optical resolution methods to achieve enantiomeric purity (ee ≥ 94%). The preparation of this compound highlights the efficiency of these methods in obtaining the desired enantiomer with high purity (Meese, 1986).
Molecular Structure Analysis
The molecular structure of (R)-(+)-1-(Pentafluorophenyl)ethanol is crucial in determining its reactivity and properties. X-ray crystallography has been employed to establish the absolute configuration of related compounds, providing insights into the structural aspects that influence their chemical behavior (Sakai et al., 1996).
Chemical Reactions and Properties
This compound's chemical reactivity is influenced by the pentafluorophenyl group, known for its electron-withdrawing nature. Such structural features make (R)-(+)-1-(Pentafluorophenyl)ethanol a participant in various chemical reactions, including catalyzed processes and transformations involving chiral intermediates. For example, pentafluorophenylboronic acid catalyzes regioselective coupling reactions, indicating the potential reactivity of compounds containing pentafluorophenyl groups (McCubbin et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Amino-Ethanols : Enantiomerically pure (1R,2S)-2-amino-1,2-bis(pentafluorophenyl)ethanols are utilized in research for establishing absolute configurations (Sakai, Kubo, Kashino, & Uneyama, 1996).
Pharmaceutical Intermediate Synthesis : It's key in the synthesis of pharmaceutical intermediates like (R)-2-chloro-1-(3-chlorophenyl)ethanol, which is important for the synthesis of 3-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
Nonactin and Dihydro-Quinoline-2-One Derivatives : It is essential for the synthesis of (R)-1-(1-naphthyl)ethanol, a precursor in the synthesis of nonactin and dihydro-(1H)-quinoline-2-one derivatives (Amrutkar, Banoth, & Banerjee, 2013).
Drug Synthesis : The synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by Acinetobacter sp. ZJPH1806 is a valuable tool for drug synthesis (Miao, Liu, He, & Wang, 2019).
Precursor for Beta 3-Adrenergic Receptor Agonists : It is used as a precursor of (R)-3-chlorostyrene oxide, important for the preparation of beta 3-adrenergic receptor agonists (Xia, Lin, & Chen, 2012).
Enantiopure Metalated Phosphino Ligands and Planar Chiral Ruthenium Compounds : The enantiomers of (S)-1-(2-chlorophenyl)ethanol serve as precursors for these compounds (Dubarle-Offner et al., 2012).
Ethanol Content Analysis in Pharmaceuticals and Forensics : A direct catalytic methanol (or ethanol) fuel cell device is used for analyzing ethanol content in various samples for forensic tests (Tomassetti et al., 2018).
Synthesis of Ticagrelor : It is used in the enzymatic process to prepare (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, an acute coronary syndromes treatment (Guo et al., 2017).
Fuel Cell Applications : Bio-ethanol reforming for hydrogen production shows promise for future fuel cell applications (Ni, Leung, & Leung, 2007).
Eigenschaften
IUPAC Name |
(1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNHWKTLDBPLE-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426698 | |
| Record name | (R)-(+)-1-(Pentafluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-(Pentafluorophenyl)ethanol | |
CAS RN |
104371-21-3 | |
| Record name | (R)-(+)-1-(Pentafluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)





